
2,6-Bis(trimethylsilyl)benzenethiol
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Overview
Description
2,6-Bis(trimethylsilyl)benzenethiol is a useful research compound. Its molecular formula is C12H22SSi2 and its molecular weight is 254.54 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2,6-Bis(trimethylsilyl)benzenethiol, and how do reaction parameters affect product purity?
- Methodological Answer : The synthesis typically involves silylation of benzenethiol derivatives using trimethylsilyl chloride or similar agents under inert conditions (argon/nitrogen). Palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and solvents like THF/Et3N mixtures (1:1) are critical for controlled silylation . Reaction temperature (55–80°C) and stoichiometric ratios of silylating agents influence yield and purity. Post-synthesis purification via recrystallization (ethanol) or silica gel chromatography is recommended to isolate the product .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers anticipate?
- Methodological Answer : Use 1H NMR to identify trimethylsilyl (TMS) proton environments (δ ~0.3–0.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm). 29Si NMR can confirm silyl group attachment (δ ~0 to -20 ppm). Mass spectrometry (EI-MS or HRMS) should show a molecular ion peak at m/z 182.36 (C9H14SSi) . IR spectroscopy will detect S-H stretches (~2550 cm−1) and Si-C vibrations (~1250 cm−1). Cross-validate with GC-MS for purity assessment, as demonstrated in metabolite studies .
Q. How should this compound be stored to prevent decomposition, and what are the indicators of sample degradation?
- Methodological Answer : Store under inert gas (argon) at 0–6°C to minimize oxidation of the thiol group. Degradation is indicated by discoloration (yellow to brown), loss of S-H NMR signals, or the appearance of disulfide byproducts. Regularly monitor via NMR or UV-vis spectroscopy. Avoid prolonged exposure to moisture, as hydrolysis of silyl groups may occur .
Advanced Research Questions
Q. How does the trimethylsilyl substitution pattern influence the coordination chemistry of this compound with transition metals?
- Methodological Answer : The steric bulk of TMS groups at the 2,6-positions restricts ligand geometry, favoring monodentate or bridging coordination modes. For example, lead(II) complexes with bis(thiolato) ligands form one- or two-dimensional networks due to steric constraints . Compare metal-ligand bond lengths (via X-ray crystallography) between silylated and non-silylated analogs to quantify steric effects. Electrochemical studies (cyclic voltammetry) can reveal electronic stabilization of metal centers .
Q. What mechanistic insights explain the role of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The TMS groups enhance ligand stability under harsh conditions (e.g., high-temperature reflux), preventing ligand decomposition. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the thiolate form of the ligand may stabilize Pd(0) intermediates, reducing catalyst poisoning. Compare reaction yields and TOF (turnover frequency) with non-silylated thiols to validate steric/electronic contributions .
Q. How can researchers resolve contradictory data regarding the thermal stability of this compound in different solvent systems?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N2 vs. air) to quantify decomposition temperatures. Solvent polarity effects can be studied via DSC (differential scanning calorimetry) in polar (DMF) vs. non-polar (toluene) media. Conflicting reports may arise from trace moisture or oxygen; replicate experiments under rigorously anhydrous/anaerobic conditions .
Q. Data Contradiction Analysis
- Example : Discrepancies in reported melting points or stability may stem from differences in sample purity (e.g., residual solvents in NMR analysis) or characterization techniques. For instance, GC-MS may detect volatile impurities not observed in NMR . Always cross-reference analytical data and report solvent traces (e.g., via 1H NMR or Karl Fischer titration).
Properties
CAS No. |
117526-63-3 |
---|---|
Molecular Formula |
C12H22SSi2 |
Molecular Weight |
254.54 g/mol |
IUPAC Name |
2,6-bis(trimethylsilyl)benzenethiol |
InChI |
InChI=1S/C12H22SSi2/c1-14(2,3)10-8-7-9-11(12(10)13)15(4,5)6/h7-9,13H,1-6H3 |
InChI Key |
LTBASNVRAKBBJU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC=C1)[Si](C)(C)C)S |
Origin of Product |
United States |
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